N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of secondary amines It features a tetrahydronaphthalene core with a methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the alkylation of 1,2,3,4-tetrahydronaphthalen-2-amine with 2-methoxybenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can convert it to the corresponding amine or alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific interactions.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxyphenylmethyl moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-4-8-16(18)13-19-17-11-10-14-6-2-3-7-15(14)12-17/h2-9,17,19H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHOUYJBLKKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.